2-(Isobutylamino)isonicotinic acid

Description

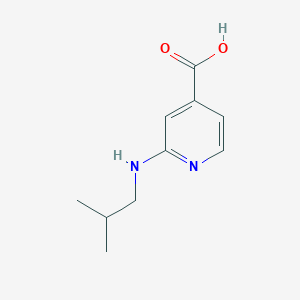

2-(Isobutylamino)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridine-4-carboxylic acid. mdpi.comwikipedia.org The structure of this compound, featuring an isobutylamino group at the 2-position of the pyridine (B92270) ring, positions it as a molecule of interest for exploring structure-activity relationships in various biological targets. While extensive research on this specific molecule is not widely published, its foundational scaffold and substituent groups suggest potential for biological activity, prompting its consideration in modern chemical research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-methylpropylamino)pyridine-4-carboxylic acid |

| Synonyms | This compound |

| CAS Number | 1019388-25-0 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.24 g/mol |

The journey of isonicotinic acid derivatives in chemical biology is marked by significant therapeutic breakthroughs. The most prominent example is isoniazid (B1672263), a hydrazide derivative of isonicotinic acid, which revolutionized the treatment of tuberculosis in the mid-20th century. nih.gov The discovery of isoniazid's potent antimycobacterial activity spurred extensive research into other derivatives of the isonicotinic acid scaffold. nih.gov

This exploration led to the development of a wide array of compounds with diverse pharmacological activities. For instance, iproniazid, another early derivative, was initially investigated for tuberculosis but was later recognized as one of the first antidepressant medications. wikipedia.org More recent research has demonstrated that derivatives of isonicotinic acid can exhibit antihyperlipidemic and antioxidant properties. acs.org This historical success has solidified the isonicotinic acid core as a versatile and valuable scaffold in the design and synthesis of new bioactive molecules. nih.govnih.gov

In medicinal chemistry, a "bioactive scaffold" refers to a core molecular structure that is common to a series of compounds and is responsible for their biological activity. acs.org The isonicotinic acid framework is a well-established bioactive scaffold. nih.govnih.gov The strategic modification of this scaffold by introducing various functional groups allows for the fine-tuning of a compound's biological and physicochemical properties.

The addition of an amino group and its derivatives to the isonicotinic acid ring is a common strategy in drug discovery. A patent for amino(iso)nicotinic acid derivatives highlights their potential as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases and cancer. google.com The isobutylamino group in this compound provides a specific lipophilic and steric profile that can influence its binding affinity and selectivity for various biological targets. This positions the compound within the ongoing research into novel kinase inhibitors and other targeted therapies where the pyridine core is a key element. nih.gov The exploration of such derivatives contributes to the understanding of how structural modifications on a proven bioactive scaffold can lead to new therapeutic agents.

The investigation of this compound is driven by several key research objectives rooted in the established potential of the isonicotinic acid scaffold. A primary objective is to synthesize and characterize the compound to establish a baseline of its chemical and physical properties.

A significant area of investigation would be the evaluation of its biological activity. Based on the activities of analogous compounds, research would likely focus on its potential as an inhibitor of specific enzymes, such as kinases or DHODH. google.comnih.gov The isobutylamino substituent would be of particular interest in studies of structure-activity relationships (SAR), aiming to understand how this group influences target binding and cellular activity.

Further research objectives would include exploring the potential of this compound as a lead compound for the development of new therapeutic agents. This would involve iterative chemical modifications to optimize its potency, selectivity, and pharmacokinetic properties. The overarching goal is to leverage the known bioactivity of the isonicotinic acid scaffold to develop novel molecules with improved therapeutic profiles.

Table 2: Investigated Biological Activities of Isonicotinic Acid Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Antimycobacterial | Infectious Disease (Tuberculosis) | nih.gov |

| Antidepressant | Neuroscience | wikipedia.org |

| Antihyperlipidemic | Cardiovascular Disease | acs.org |

| Antioxidant | Various | acs.org |

| DHODH Inhibition | Autoimmune Disease, Oncology | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-5-8(10(13)14)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQHMAPBJAVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651392 | |

| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019388-25-0 | |

| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Elaboration of 2 Isobutylamino Isonicotinic Acid and Its Analogues

Foundational Synthetic Strategies for the Isonicotinic Acid Core

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position. wikipedia.org It serves as a crucial precursor in the synthesis of numerous pharmaceutical and agrochemical compounds. chempanda.comchemicalbook.com The industrial production of this core structure relies heavily on the oxidation of more readily available pyridine derivatives, primarily 4-methylpyridine (γ-picoline). wikipedia.orgchemicalbook.com

Oxidative Approaches to 4-Carboxypyridine Synthesis

Oxidation is a primary method for converting alkyl-substituted pyridines into their corresponding pyridinecarboxylic acids. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently.

One common commercial-scale method is the ammoxidation of 4-picoline, which involves reacting the precursor with oxygen and ammonia, followed by the hydrolysis of the resulting nitrile to yield isonicotinic acid. wikipedia.org Another established method involves the direct oxidation of 4-picoline using strong oxidizing agents like nitric acid. wikipedia.orggoogle.com The vapor-phase oxidation of 4-picoline over vanadium-titanium oxide (V-Ti-O) catalysts is also an effective route. researchgate.net In one study, a V-Ti-Cr-Al-P catalyst achieved a yield of over 82% under optimized conditions. researchgate.net The reaction mechanism is believed to involve the picoline adsorbing to Brønsted acid sites on the catalyst surface, followed by oxidation of the methyl group. researchgate.net

| Precursor | Oxidizing Agent/Catalyst | Key Conditions | Yield | Reference |

| 4-Methylpyridine (4-Picoline) | Ammoxidation followed by hydrolysis | Commercial scale | High | wikipedia.org |

| 4-Methylpyridine (4-Picoline) | Nitric Acid | High temperature | Good | wikipedia.org |

| 4-Methylpyridine (4-Picoline) | Vanadium pentoxide (V2O5) | Continuous oxidation | 70-75% | chemicalbook.comchemicalbook.com |

| 4-Methylpyridine (4-Picoline) | V-Ti-Cr-Al-P catalyst | 310°C, vapor-phase | >82% | researchgate.net |

| 4-Vinyl Pyridines | Nitric acid or Nitric/Sulfuric acid mixture | 100-145°C | Excellent | chempanda.comgoogle.com |

| Pyrophthalone of γ-picoline | Nitric/Sulfuric acid mixture | <130°C | Good | google.com |

Picoline-Derived Precursor Pathways for Isonicotinic Acid Production

The synthesis of isonicotinic acid often begins with a mixture of beta (β) and gamma (γ) picolines, which are difficult to separate due to their similar boiling points. chempanda.com To circumvent this issue, processes have been developed to selectively convert the γ-picoline into a more easily oxidized intermediate.

A notable pathway involves reacting the mixed picolines with benzaldehyde. chempanda.comgoogle.com This reaction selectively converts γ-picoline into 4-styryl pyridine, leaving the β-picoline largely unreacted. google.com The resulting 4-styryl pyridine can then be smoothly oxidized to isonicotinic acid using a strongly acidic oxidizing agent at temperatures between 100 and 145°C. chempanda.comgoogle.com This method is advantageous because the oxidation conditions are mild enough to not significantly oxidize the remaining β-picoline. chempanda.com The isonicotinic acid can be precipitated by adjusting the pH to 3.5, and the unreacted picoline can be recovered for other uses. google.com

Other precursor pathways include:

Pyrophthalone Intermediate : Reacting mixed picolines with phthalic anhydride converts γ-picoline into its pyrophthalone, which can be readily oxidized to isonicotinic acid. google.com

Methylolated Derivatives : Gamma-picoline can be reacted with formaldehyde to create a methylolated derivative, such as 4-(beta-hydroxy ethyl) pyridine, which is then oxidized using molecular oxygen in the presence of a metallic catalyst. google.com

Lutidine Pathway : A process starting from 2,4-lutidine (2,4-dimethyl-pyridine) involves lithiation, reaction with DMF, and subsequent oxidation with ozone (O3) and hydrogen peroxide (H2O2) to produce 2-methyl-isonicotinic acid. google.com

Direct and Indirect Amination Protocols for 2-(Isobutylamino)isonicotinic Acid Synthesis

The introduction of the isobutylamino moiety onto the isonicotinic acid core requires specific amination strategies. The challenge lies in achieving regioselectivity, ensuring the amino group attaches at the desired C2 position of the pyridine ring.

Regioselective Introduction of the Isobutylamino Moiety

Directly aminating the isonicotinic acid backbone can be challenging. A more common strategy involves introducing the amino group onto a precursor before or after the formation of the carboxylic acid. The classic Chichibabin reaction, which uses sodium amide (NaNH2), typically forms 2-aminopyridines but lacks generality. nih.gov

Modern methods offer more control and broader applicability for aminating pyridine rings:

Phosphonium Salt Strategy : A versatile method involves converting the pyridine heterocycle into a phosphonium salt. nih.gov This salt can then be reacted with a nitrogen source. While this strategy often shows high selectivity for the C4 position, amination can be directed to the C2 position if the C4 position is blocked. nih.gov

Amination of Halogenated Pyridines : Polyhalogenated pyridines serve as valuable precursors for selective amination. acs.org The differential reactivity of halogens at various positions on the pyridine ring allows for site-selective nucleophilic substitution. For instance, in polyhalogenated pyridines, an amino group can be introduced at the C2 position under base-promoted conditions, sometimes using water as a solvent. acs.org This provides an environmentally benign route to 2-aminopyridine derivatives. acs.org

N-Oxide Activation : Pyridine N-oxides can be activated using agents like tosic anhydride (Ts2O), which facilitates nucleophilic attack by an amine at the C2 and C4 positions. researchgate.net This method has been used to convert pyridine N-oxides into 2-aminopyridines in a one-pot fashion with high yields and excellent selectivity. researchgate.net

While a specific protocol for this compound is not detailed in the provided research, these general regioselective strategies represent the foundational chemical principles that would be employed to synthesize the target compound. The process would likely involve either the amination of a 2-halosubstituted isonicotinic acid derivative or the construction of the carboxyl group after the successful amination of a suitable pyridine precursor.

Synthesis of Related N-Substituted Isonicotinic Acid Derivatives

The isonicotinic acid framework has been used to synthesize a wide array of N-substituted derivatives, demonstrating the versatility of this scaffold in medicinal chemistry. These syntheses often involve activating the carboxylic acid group to facilitate amide or ester bond formation.

A common method involves converting isonicotinic acid into its more reactive acid chloride hydrochloride by treating it with thionyl chloride (SOCl2) and a catalytic amount of DMF. mdpi.com This activated intermediate can then be reacted with various nucleophiles.

| Derivative Type | Reagents | Key Features | Reference |

| Active Esters | Isonicotinoylchloride hydrochloride, N-hydroxysuccinimide, Pentafluorophenol, 4-nitrophenol, Triethylamine | Creates more reactive acylating agents than the acid chloride, avoiding solubility issues and side reactions. | mdpi.com |

| Hydrazides (Isonicotinamides) | Isonicotinic acid hydrazide (Isoniazid), 2-Hydroxyacetophenone derivatives, Triphosgene | Hydrazides are synthesized as synthons for various heterocyclic rings and often exhibit a broad spectrum of biological activities. | asianpubs.orgresearchgate.net |

| Lipophilic Isonicotinates | Isonicotinic acid, 3- or 4-Aminophenol, Di-tert-butyl pyrocarbonate, Acid anhydrides | Multi-step synthesis to create lipophilic derivatives, studied for anti-inflammatory potential. | nih.gov |

| Hydrazinecarboxamides | Isonicotinic acid hydrazide (INH), various isocyanates (in situ or commercial) | New derivatives of the anti-tuberculosis drug INH, synthesized with good yields. | mdpi.com |

| N-arylidene(alkylidene) hydrazones | Isonicotinic acid hydrazide, various aromatic aldehydes | Synthesized via condensation reactions to explore antiradical activity. | ect-journal.kz |

Advanced Synthetic Techniques and Process Optimization in the Context of this compound

The synthesis of specialized molecules like this compound benefits from advanced laboratory techniques and rigorous process optimization to ensure high yield, purity, and safety. Advanced courses in synthetic chemistry often focus on these modern techniques, which are crucial for handling sensitive reagents and complex reaction pathways. ku.dk

Key advanced techniques applicable to this synthesis include:

Inert Atmosphere and Anhydrous Conditions : Many organometallic reagents used in modern synthesis, such as those in lithiation reactions google.com, are sensitive to air and moisture. Therefore, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents is essential. ku.dk

Microscale Reactions : For initial route scouting and optimization, performing reactions on a microscale minimizes waste and allows for rapid testing of various conditions. ku.dk

Handling of Reactive Reagents : The synthesis may involve highly reactive reagents that require specialized handling procedures to ensure safety. ku.dk

Advanced Purification : Chromatographic purification methods are vital for isolating the final product from by-products and unreacted starting materials. ku.dk

Process optimization is a critical step in transitioning a synthetic route from a laboratory scale to industrial production. mdpi.com This involves systematically studying the effect of various reaction parameters to find the optimal conditions. researchgate.net For a multi-step synthesis, optimization would focus on:

Molar Ratios : Adjusting the stoichiometry of reactants, such as the amine and the pyridine precursor, can maximize the conversion of the limiting reagent and minimize side reactions. researchgate.net

Temperature and Time : Reaction kinetics are highly dependent on temperature. Optimization involves finding the ideal temperature that provides a reasonable reaction rate without promoting decomposition or by-product formation. mdpi.comresearchgate.net

Catalyst Dosage and Type : In catalytic steps, such as the oxidation of picoline, the choice of catalyst and its concentration are crucial for achieving high selectivity and yield. researchgate.netresearchgate.net

Solvent and pH : The choice of solvent can influence reactant solubility and reaction pathways. For steps involving precipitation or extraction, such as the isolation of isonicotinic acid, controlling the pH is critical. google.commdpi.com

By applying these advanced techniques and systematically optimizing each step, the synthesis of this compound can be made more efficient, reliable, and scalable.

Application of Fluorous and Solid-Supported Synthesis Methodologies

Modern synthetic chemistry has increasingly embraced techniques that facilitate purification and high-throughput synthesis. Fluorous and solid-supported methodologies represent powerful tools in this regard, offering advantages in terms of reaction monitoring, purification, and automation.

Fluorous Synthesis:

Fluorous synthesis utilizes organic molecules tagged with a perfluorinated functional group, which imparts a unique solubility profile. These "fluorous-tagged" compounds are soluble in fluorous solvents (e.g., perfluorohexanes) but insoluble in common organic solvents. This differential solubility allows for a straightforward purification process known as fluorous solid-phase extraction (F-SPE).

A fluorous linker-assisted synthetic protocol can be envisioned for the synthesis of this compound analogues. In this approach, a fluorous tag could be attached to a suitable starting material, for instance, a derivative of 2-chloroisonicotinic acid. The subsequent nucleophilic substitution with isobutylamine would yield the fluorous-tagged product. Purification is achieved by passing the reaction mixture through a fluorous silica gel cartridge, which retains the fluorous-tagged compound while allowing non-fluorous impurities to be washed away. The desired product is then eluted with a fluorous solvent. Finally, cleavage of the fluorous tag would afford the target this compound analogue. This methodology allows for solution-phase reaction kinetics while offering the purification advantages of solid-phase synthesis. nih.gov

A tangible example of a fluorous tagging strategy in the synthesis of a substituted pyridine involved the use of a fluorous thiol group as a nucleophilic tag to anchor a dichloropyrimidine. nih.gov Subsequent reactions and purification steps were facilitated by the fluorous tag. nih.gov

Solid-Supported Synthesis:

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry and high-throughput synthesis, particularly in the preparation of libraries of compounds for drug discovery. In SPS, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a heterogeneous manner. Excess reagents and by-products are easily removed by simple filtration and washing of the resin.

The synthesis of this compound analogues on a solid support can be achieved using various strategies. One common approach involves anchoring a protected form of 2-chloroisonicotinic acid to a suitable resin, such as a Wang or Rink amide resin, via a linker. peptide.comuci.edu The choice of resin and linker is critical as it dictates the conditions under which the final product can be cleaved. lsu.edu

Once the isonicotinic acid scaffold is attached to the solid support, the chlorine atom at the 2-position can be displaced by reacting the resin-bound substrate with an excess of isobutylamine. The use of a large excess of the amine drives the reaction to completion. After the reaction, the excess amine and any soluble by-products are washed away. Finally, the desired this compound is cleaved from the resin using an appropriate reagent, such as trifluoroacetic acid (TFA), to yield the product in high purity. peptide.com This methodology is amenable to automation and the parallel synthesis of a library of analogues by employing a variety of different amines in the substitution step.

The table below summarizes common resins used in solid-phase synthesis and their typical cleavage conditions.

| Resin | Linker Type | Typical Cleavage Conditions |

| Wang Resin | p-Alkoxybenzyl alcohol | 95% Trifluoroacetic Acid (TFA) |

| Rink Amide Resin | 2,4-Dimethoxybenzylamine | 95% Trifluoroacetic Acid (TFA) |

| 2-Chlorotrityl Chloride Resin | Trityl | Acetic acid/TFA/DCM, HFIP |

This table is generated based on information from multiple sources. peptide.comuci.edu

Ionic Liquid-Mediated Reactions for Isonicotinic Acid Derivatives

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as "green" recyclable alternatives to traditional volatile organic solvents. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive media for a wide range of chemical reactions. ionike.com

Pyridinium-based ionic liquids are particularly relevant to the synthesis of isonicotinic acid derivatives due to their structural similarity. alfa-chemistry.comlongdom.orgalfa-chemistry.com These ILs can act not only as solvents but also as catalysts, potentially enhancing reaction rates and influencing selectivity. The synthesis of pyridinium-based ILs typically involves the quaternization of pyridine with an alkyl halide, followed by anion exchange. longdom.orgalfa-chemistry.com

The synthesis of this compound could be performed in a suitable ionic liquid. For instance, the nucleophilic aromatic substitution of 2-chloroisonicotinic acid with isobutylamine could be carried out in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) or a pyridinium-based IL. The use of an ionic liquid can lead to significant rate enhancements and improved yields compared to conventional solvents. aston.ac.uk

Furthermore, ionic liquids can facilitate the synthesis of heterocyclic systems related to the pyridine core. For example, the cyclocondensation of α-tosyloxyketones with 2-aminopyridine has been shown to be accelerated in 1-butylpyridinium tetrafluoroborate ([BPy]BF4). aston.ac.uk An acid ionic liquid, 1-carboxymethyl-3-methylimidazolium tetrafluoroborate ([CMMIM][BF4-]), has been successfully used to catalyze the one-pot, three-component synthesis of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives involving 2-aminopyridine. acs.org These examples highlight the potential of ionic liquids to promote reactions that form or modify the pyridine ring system, which is central to the structure of isonicotinic acid.

The table below presents examples of pyridinium-based ionic liquids and their applications in organic synthesis.

| Ionic Liquid | Cation | Anion | Application Example |

| [BPy]BF4 | 1-Butylpyridinium | Tetrafluoroborate | Accelerated cyclocondensation reactions aston.ac.uk |

| [BMIM][BF4] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | General reaction medium |

| [CMMIM][BF4-] | 1-Carboxymethyl-3-methylimidazolium | Tetrafluoroborate | Catalyst for multicomponent reactions acs.org |

This table is generated based on information from multiple sources.

The recyclability of ionic liquids is a key advantage. After the reaction, the product can often be extracted with a conventional organic solvent, leaving the ionic liquid behind to be reused in subsequent reactions. This feature, combined with their potential to enhance reaction performance, makes ionic liquids a promising medium for the synthesis of this compound and its analogues.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Isobutylamino Isonicotinic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural framework of 2-(isobutylamino)isonicotinic acid and its derivatives. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for the definitive assignment of the molecular skeleton.

In the ¹H NMR spectrum of a typical this compound derivative, characteristic signals corresponding to the isobutyl group and the pyridine (B92270) ring are observed. For instance, the protons of the isobutyl moiety would present as a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) group attached to the nitrogen. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region, with their coupling patterns providing crucial information about their relative positions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. COSY spectra reveal proton-proton coupling networks, confirming the relationships between adjacent protons within the isobutyl group and on the pyridine ring. HSQC spectra correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum.

Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for identifying long-range (2-3 bond) correlations between protons and carbons. These correlations are key to piecing together the entire molecular structure, for example, by showing the connection between the methylene protons of the isobutyl group and the C2 carbon of the pyridine ring.

Conformational analysis can be aided by NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the preferred orientation of the isobutylamino substituent relative to the isonicotinic acid core. For example, analysis of 2D NMR spectra has been used to confirm the planar structures and positions of side chains in complex molecules. acs.org

Table 1: Representative ¹H NMR Data for an Isonicotinic Acid Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 8.20 | d | 5.0 |

| H-5 | 7.80 | dd | 5.0, 1.5 |

| H-6 | 8.50 | d | 1.5 |

| NH | 7.50 | t | 5.5 |

| CH₂ | 3.20 | t | 6.0 |

| CH | 2.00 | m | - |

| CH₃ | 0.95 | d | 6.5 |

Note: This is a hypothetical representation to illustrate typical chemical shifts and coupling patterns.

Advanced Mass Spectrometry (MS) Techniques for Precise Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the precise molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For example, HR-LCMS analysis of a related compound indicated a molecular ion of [M + H]⁺ 410.2544 m/z, leading to a molecular formula of C₂₂H₃₅NO₆. acs.org

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its constituent parts. For instance, tandem MS analysis can confirm the presence of a conserved core structure through the observation of key fragment ions. acs.org Neutral losses observed in MS/MS spectra can also identify the nature of substituent groups. acs.org

Different ionization techniques can be employed depending on the nature of the derivative. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation. ebi.ac.uk Electron ionization (EI) is a higher-energy technique that results in more extensive fragmentation, providing detailed structural information.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Absolute Configuration

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation and packing in the solid state.

For derivatives of this compound that form suitable single crystals, this method can definitively establish the connectivity of the atoms and the spatial arrangement of the isobutylamino group relative to the isonicotinic acid moiety. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For example, the crystal structure of isonicotinic acid (1-naphthylmethylene) hydrazide was established by single-crystal X-ray analysis. researchgate.net In some cases, multiple crystalline forms, or polymorphs, of a single compound can be identified, each with a unique crystal structure. rsc.org

If the molecule is chiral, single-crystal X-ray diffraction using anomalous dispersion can be used to determine the absolute configuration of the stereocenters. This is crucial for understanding the biological activity of chiral molecules.

The data obtained from single-crystal X-ray diffraction can be used to generate a detailed three-dimensional model of the molecule. Powder X-ray diffraction (PXRD) can then be used to confirm that the single crystal structure is representative of the bulk material. rsc.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives and the nature of molecular interactions. ijert.org

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of a this compound derivative would exhibit characteristic absorption bands for the various functional groups. The O-H stretch of the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to be a strong band around 1700 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations of the pyridine ring are typically found above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the ring appear in the 1400-1600 cm⁻¹ region. researchgate.net The fingerprint region, from approximately 1300-900 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule. vscht.cz

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman and IR spectra for pure pyridine and its metal complexes have been studied to understand the coordination effects. ijert.org For pyridine and its derivatives, certain vibrational modes are more prominent in the Raman spectrum, such as the symmetric ring breathing mode. researchgate.net

Shifts in the vibrational frequencies can provide insights into intermolecular interactions. For instance, hydrogen bonding involving the carboxylic acid and the amino group will lead to a broadening and shifting of the corresponding O-H and N-H stretching bands. In the study of metal complexes of isonicotinic acid, shifts in the vibrational modes of the ligand upon coordination to a metal ion have been observed. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C, C=N Stretch | 1400-1600 |

| Alkyl Group | C-H Stretch | 2850-2960 |

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Chromophore Analysis and Chirality

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule and provides information about the chromophores present. The UV-Vis spectrum of this compound derivatives is dominated by the electronic transitions of the pyridine ring system.

Isonicotinic acid itself exhibits absorption maxima around 214 nm and 264 nm. sielc.com The substitution of an isobutylamino group at the 2-position is expected to cause a shift in these absorption bands (a bathochromic or hypsochromic shift) and may also affect their intensity. The UV spectrum can be influenced by the pH of the solution, as protonation or deprotonation of the pyridine nitrogen and the carboxylic acid group can alter the electronic structure of the molecule. sielc.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If a derivative of this compound is chiral, either due to the presence of stereocenters or due to atropisomerism, it will exhibit a CD spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum can be used to determine the absolute configuration of a chiral molecule by comparing it to the spectra of known compounds or to theoretical calculations.

Computational and Theoretical Investigations of 2 Isobutylamino Isonicotinic Acid and Its Interactions

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 2-(Isobutylamino)isonicotinic acid. These calculations provide a basis for understanding its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, are used to determine its optimized molecular geometry in the ground state. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Studies on related isonicotinic acid derivatives show that the substitution on the pyridine (B92270) ring significantly influences the geometry. nih.gov For instance, the C-N bond lengths within the pyridine ring are altered at the point of substitution. nih.gov The calculations also provide the total energy of the molecule, its dipole moment, and other thermodynamic properties, which are essential for predicting its stability and behavior in various environments.

| Parameter | Description | Typical Finding |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides specific bond lengths (e.g., C-N, C=O, N-H) and angles that define the molecular structure. |

| Total Energy | The total electronic energy of the molecule in its ground state. | A key indicator of molecular stability. |

| Dipole Moment | A measure of the net molecular polarity. | Indicates the overall charge distribution and influences intermolecular interactions. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to interpret experimental infrared (IR) and Raman spectra. nih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical tool that examines the filled and unfilled orbitals of a molecule to provide a detailed picture of its Lewis structure, including delocalization effects and intramolecular interactions. wikipedia.org In this compound, NBO analysis reveals the nature of the bonding and identifies key stabilizing interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of these orbitals is key; the HOMO is typically localized over the electron-rich isobutylamino group and the pyridine ring, while the LUMO is often centered on the electron-withdrawing carboxylic acid group and the ring. researchgate.netresearchgate.net This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.

| Orbital Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | (Calculated Value) | Indicates the ability to donate electrons; higher energy means a better donor. |

| E(LUMO) | (Calculated Value) | Indicates the ability to accept electrons; lower energy means a better acceptor. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Predicts chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MESP) mapping is a visual method used to identify the charge distribution within a molecule and predict sites for electrophilic and nucleophilic reactions. researchgate.net The MESP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MESP map would typically show negative potential (colored red or yellow) around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. researchgate.net These regions are nucleophilic and are likely sites for electrophilic attack or for forming hydrogen bonds. researchgate.netnih.gov Conversely, positive potential (colored blue) is found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogen of the amino group, indicating these are electrophilic sites susceptible to nucleophilic attack. researchgate.net

Advanced Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide a static picture of a molecule, advanced modeling techniques like Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over a period of time. nih.gov For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the single bonds of the isobutyl group and the C-N bond connecting it to the pyridine ring. nih.gov

By simulating the molecule in a solvent, such as water, MD can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the compound's conformation and stability. mdpi.com These simulations track the trajectories of all atoms, providing a detailed view of intermolecular interactions, such as hydrogen bonding between the carboxylic acid or amino groups and surrounding water molecules. nih.gov This information is crucial for understanding the compound's behavior in biological systems and for designing molecules with specific interaction properties. The stability of the system during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov

In Silico Approaches for Predicting Chemical Pathways and Reaction Mechanisms

The prediction of chemical pathways and reaction mechanisms for molecules like this compound is a significant area of computational chemistry. These methods allow for the exploration of potential synthetic routes and the understanding of reaction kinetics and thermodynamics without the need for extensive laboratory experimentation.

In silico models have become indispensable for predicting chemical-induced side effects and estimating their underlying mechanisms by integrating comprehensive predictions of potential chemical-protein interactions with machine learning. These models can be broadly categorized and are crucial for understanding how a compound like this compound might be synthesized or how it might metabolize in a biological system.

One fundamental approach involves the use of quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to map out the potential energy surface (PES) of a reaction. By identifying stationary points—reactants, products, intermediates, and transition states—researchers can delineate the most probable reaction pathways. The intrinsic reaction coordinate (IRC) is often calculated to confirm that a transition state connects the desired reactants and products.

For more complex systems, computational analysis can be broken down into reaction phases, which include a contact phase driven by van der Waals forces, a preparation phase, transition state phases where bond formation and cleavage occur, and finally, product adjustment and separation phases. This detailed analysis provides a step-by-step view of the energetic changes throughout the reaction.

Furthermore, network-based inference methods, such as the balanced substructure-drug-target network-based inference (bSDTNBI), can predict the mechanism of action for chemical compounds by analyzing relationships between chemical substructures, drugs, and biological targets. While often applied in drug discovery, the principles of this method can be adapted to predict reactivity and potential chemical transformations of this compound. These predictions are based on similarities to known reactions of related chemical structures.

The table below summarizes common in silico methods used for predicting chemical pathways.

| Method | Description | Application to this compound |

| Quantum Mechanics (QM) | Utilizes the principles of quantum physics to model the electronic structure and reactivity of molecules. Methods like DFT and ab initio calculations are common. | Predicting reaction barriers, determining the stability of intermediates, and identifying the most favorable synthetic routes. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time, providing insights into the dynamic processes of reactions. | Understanding solvent effects on reaction pathways and exploring the conformational changes that precede a chemical reaction. |

| Network-Based Inference | Employs graph theory and machine learning to predict chemical-protein interactions and potential metabolic pathways based on structural similarities to known compounds. | Predicting potential enzymatic transformations of the isobutylamino and isonicotinic acid moieties. |

| Reaction Path Hamiltonian (RPH) | A detailed analysis of the reaction path that reveals the electronic and structural changes occurring during a chemical transformation. | Elucidating the precise mechanism of a reaction, including the roles of different functional groups in stabilizing the transition state. |

Analysis of Intramolecular Interactions and Stabilization Energies

A key intramolecular interaction in this compound is likely to be hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen of the carboxylic acid group and the nitrogen of the pyridine ring, or between the hydrogen of the amino group and the carbonyl oxygen of the carboxylic acid. Such interactions can significantly stabilize the molecule's conformation. The strength of these hydrogen bonds can be investigated using computational methods that analyze the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM).

The table below outlines some of the key intramolecular interactions and the methods used to analyze them.

| Interaction Type | Description | Computational Analysis Method |

| **Hydrogen |

Structure Activity Relationship Sar and Scaffold Modification Studies of 2 Isobutylamino Isonicotinic Acid Analogues

Systematic Chemical Modifications and their Impact on Biological Activity

Systematic modifications of the 2-(isobutylamino)isonicotinic acid scaffold have provided significant insights into the structural requirements for biological activity. These investigations have primarily focused on the isobutylamino side chain, the pyridine (B92270) ring, and the carboxylic acid functional group.

The nature of the substituent at the 2-position of the isonicotinic acid core plays a pivotal role in determining the pharmacological profile of the resulting analogues. Studies have shown that variations in the amino substituent can significantly impact receptor binding and functional activity. For instance, in the context of nociceptin (B549756) opioid peptide (NOP) receptor ligands, replacing a 3-substituted indole (B1671886) with a 2-substituted one led to a notable increase in binding affinity at the mu-opioid peptide (MOP) receptor. nih.gov Specifically, 2-hydroxymethyl and 2-aminomethyl N-piperidinyl indoles demonstrated subnanomolar binding affinity at the NOP receptor. nih.gov

Furthermore, the introduction of ionic, highly polar, or aryl substituents at the 2-position often results in nanomolar affinities at the MOP receptor, leading to compounds with bifunctional activity at both NOP and MOP receptors. nih.gov This highlights the sensitivity of the SAR to the electronic and steric properties of the substituent. While modifications at the 2-position can enhance affinity at other opioid receptors like the delta-opioid peptide (DOP) and kappa-opioid peptide (KOP) receptors, the affinity for NOP and MOP receptors generally remains significantly higher. nih.gov

Table 1: Impact of 2-Substituents on N-piperidinyl Indoles at Opioid Receptors

| Compound/Substituent | NOP Binding Affinity (Ki, nM) | MOP Binding Affinity (Ki, nM) | NOP/MOP Selectivity |

| 2-Aminomethyl (10) | 0.23 | ~1 | 4-fold |

| 2-Hydroxymethyl (1) | 0.34 | ~6 | 18-fold |

| Amine (11) | Not specified | Not specified | 16-fold |

| Ionic/Highly Polar (9, 14, 15) | Nanomolar range | Nanomolar range | Bifunctional |

| Aryl (16, 17, 18) | Nanomolar range | Nanomolar range | Bifunctional |

Data synthesized from research on N-piperidinyl indole-based nociceptin opioid receptor ligands. nih.gov

The carboxylic acid group is a key pharmacophoric element, but its replacement with bioisosteres is a common strategy to improve physicochemical and pharmacokinetic properties. nih.govdrughunter.com Bioisosteres are functional groups with similar steric and electronic properties to the original group, which can lead to retained or improved biological activity. drughunter.comcambridgemedchemconsulting.com The success of such a replacement is highly context-dependent. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govenamine.net For example, replacing a carboxylic acid with a tetrazole ring has been shown to increase potency and improve bioavailability in some drug candidates. drughunter.com Acyl sulfonamides are also considered promising alternatives as they can better mimic the acidity of carboxylic acids compared to simple sulfonamides. drughunter.com Other non-classical, neutral bioisosteres that rely on hydrogen bonding or cation-π interactions are also being explored. nih.gov

In the development of central nervous system (CNS) active agents, where the high polarity of a carboxylic acid can limit blood-brain barrier penetration, surrogates like 2,2,2-trifluoroethan-1-ol have been successfully employed. nih.gov 3-Hydroxyisoxazole is another planar bioisostere for carboxylic acid, found in natural products like the NMDA receptor agonist ibotenic acid. nih.gov

Table 2: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Key Features |

| Tetrazole | Can improve potency and oral bioavailability. drughunter.com |

| Acyl Sulfonamide | More closely mimics the pKa of carboxylic acids than simple sulfonamides. drughunter.com |

| 3-Hydroxyisoxazole | Planar, acidic heterocycle found in natural products. nih.gov |

| 2,2,2-Trifluoroethan-1-ol | Lipophilic surrogate, useful for increasing CNS penetration. nih.gov |

| Squaric Acid Derivatives | Can mimic the carboxylic acid and phosphate (B84403) moieties. nih.gov |

This table summarizes common bioisosteres and their general characteristics as reported in medicinal chemistry literature. drughunter.comnih.gov

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. The isonicotinic acid scaffold has been incorporated into various hybrid compounds to explore novel biological activities. nih.govnih.govfigshare.com For instance, isatin-nicotinohydrazide hybrids have been synthesized and shown to possess potent activity against both susceptible and resistant strains of Mycobacterium tuberculosis. nih.gov In these hybrids, the nicotinohydrazide moiety, derived from isonicotinic acid, is considered a key contributor to the antitubercular activity. nih.gov

The synthesis of such hybrids often involves the reaction of isonicotinic acid hydrazide with other biologically active scaffolds, such as isatin (B1672199) or various aldehydes, to create Schiff bases or other complex heterocyclic systems. nih.govfigshare.com These hybrid molecules can exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. figshare.com The design of these hybrids is often guided by the principle that the combined molecule may have an improved activity profile or a different mechanism of action compared to the individual components.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for activity.

QSAR studies have been performed on derivatives of isonicotinic acid to predict their biological activities. researchgate.netresearchgate.net These models are typically developed using a training set of compounds with known activities and then validated using an external test set. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), are employed to build the QSAR models. researchgate.net

For a series of aryl carboxylic acid amide derivatives acting as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a QSAR study revealed the importance of topological, electronic, and hydrophobic descriptors in predicting inhibitory activity. The developed models showed good statistical significance, with r² values ranging from 0.713 to 0.851 and q² values from 0.667 to 0.802. researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for other classes of compounds, with steric, electrostatic, and hydrophobic fields often playing crucial roles. mdpi.com The predictive power of these models is assessed by parameters such as r² (coefficient of determination) and q² (cross-validated r²), with higher values indicating a more robust model. mdpi.com

Table 3: Statistical Parameters of a 2D-QSAR Model for hDHODH Inhibitors

| Method | r² | q² |

| MLR | 0.851 | 0.795 |

| PCR | 0.713 | 0.667 |

| PLS | 0.848 | 0.802 |

Data from a QSAR study on aryl carboxylic acid amide derivatives. researchgate.net

With the increasing need for drugs that can act on multiple targets, multi-target QSAR (mt-QSAR) models have emerged as a valuable tool. nih.gov These models aim to simultaneously predict the activity of compounds against several protein targets. An mt-QSAR model using a multilayer perceptron neural network (mt-QSAR-MLP) was developed to design inhibitors for proteins in different pathogenic parasites. nih.gov This model demonstrated high accuracy (over 80%) in both training and testing sets for classifying and predicting protein inhibitors. nih.gov

The interpretation of the molecular descriptors used in these models can provide insights into the structural features that confer multi-target activity, enabling the design of novel molecules with desired pharmacological profiles. nih.gov This approach represents a significant step towards the rational design of drugs with broad-spectrum activity or tailored polypharmacology.

Scaffold Hopping and Lead Optimization Inspired by this compound

Scaffold hopping is a powerful technique in medicinal chemistry that involves replacing the core structure of a molecule with a different, yet functionally equivalent, scaffold. patsnap.com This approach aims to identify novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. danaher.comspirochem.com Lead optimization, on the other hand, is the iterative process of modifying a promising lead compound to enhance its desired characteristics. danaher.comupmbiomedicals.com

While specific and detailed research on the scaffold hopping and lead optimization of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, such as 2-(alkylamino)nicotinic acid derivatives. These studies provide a framework for potential modifications and the resulting impact on biological activity.

One notable study focused on a series of 2-(alkylamino)nicotinic acid analogues as potent angiotensin II antagonists. nih.gov This research offers crucial SAR data that can be extrapolated to inform the optimization of this compound. The study revealed that the nature of the alkyl group on the exocyclic nitrogen significantly influences the compound's potency. For instance, in the pyrimidine (B1678525) carboxylic acid series, compounds with an alkyl group on the exocyclic nitrogen were found to be substantially more potent than those with an alkyl group on the heterocyclic ring. nih.gov

Furthermore, the research highlighted the critical role of the carboxylic acid group for biological activity. Any non-acidic replacement for the carboxylic acid was detrimental to the compound's antagonistic effects. nih.gov This finding underscores the importance of the acidic moiety in the pharmacophore of this class of compounds.

Inspired by these findings, a hypothetical lead optimization strategy for this compound could involve the exploration of various bioisosteric replacements for the isobutyl group and modifications of the isonicotinic acid core. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. The goal of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound.

The following table outlines potential modifications and the expected outcomes based on established medicinal chemistry principles and data from related compound series.

Table 1: Hypothetical Lead Optimization Strategies for this compound

| Modification Strategy | Rationale | Expected Outcome |

| Variation of the Alkyl Chain | To explore the optimal size and branching of the alkyl substituent for receptor binding. | Identification of analogues with improved potency and selectivity. |

| Introduction of Cyclic Moieties | To constrain the conformation of the side chain and potentially increase binding affinity. | Enhanced potency and metabolic stability. |

| Bioisosteric Replacement of the Carboxylic Acid | To improve pharmacokinetic properties such as oral bioavailability. | Analogues with maintained or improved activity and better drug-like properties. |

| Scaffold Hopping of the Pyridine Ring | To explore novel core structures with potentially different intellectual property and improved properties. | Discovery of new chemical series with distinct pharmacological profiles. |

Detailed research findings from studies on related nicotinic acid derivatives have shown that even subtle changes in the chemical structure can lead to significant differences in biological activity. For example, a pyridine derivative with a specific n-propyl group demonstrated exceptional in vitro and in vivo antihypertensive activity. nih.gov

The following table presents data from a study on 2-(alkylamino)nicotinic acid analogues, which can serve as a guide for the potential activity of similarly modified this compound derivatives.

Table 2: In Vitro Angiotensin II Antagonism of 2-(Alkylamino)nicotinic Acid Analogues

| Compound | R' Group | pA2 (Rabbit Aorta) | Ki (nM, Rat Liver) |

| 1 | n-C3H7 | 10.10 | 0.61 |

| 2 | CH3 | - | - |

| 3 | C2H5 | - | - |

Data adapted from a study on 2-(alkylamino)nicotinic acid analogues as angiotensin II antagonists. nih.gov The table illustrates the high potency associated with a specific alkyl substituent.

Molecular Mechanisms of Action and Ligand Target Interactions of 2 Isobutylamino Isonicotinic Acid Derivatives

Characterization of Ligand-Receptor Binding Interactions

Computational Molecular Docking for Binding Mode Analysis and Target Affinity

Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.govwalisongo.ac.id This method has been instrumental in understanding how derivatives of isonicotinic acid, the parent structure of 2-(isobutylamino)isonicotinic acid, interact with their biological targets. nanobioletters.comresearchgate.net By simulating the binding process, researchers can gain insights into the binding energy and the specific amino acid residues involved in the interaction. researchgate.net For instance, docking studies on various isonicotinoyl hydrazide derivatives have been conducted to evaluate their potential as inhibitors of enzymes like the COVID-19 main protease. nanobioletters.com These studies help in identifying promising candidates for further experimental investigation. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, followed by a systematic search for the most stable binding conformation, which is often quantified by a low binding affinity value indicating a strong interaction. walisongo.ac.id

Biophysical Techniques for Ligand Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry)

While computational methods provide valuable predictions, biophysical techniques offer experimental validation and deeper insights into the thermodynamics and kinetics of ligand binding. Isothermal titration calorimetry (ITC) is a key technique in this regard, as it directly measures the heat changes associated with a binding event. nih.gov This allows for the determination of crucial thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction. Such data is vital for understanding the driving forces behind the binding process. For example, ITC has been used to study the binding of small molecules to their target proteins, providing a comprehensive thermodynamic profile of the interaction. nih.gov

Identification of Critical Amino Acid Residues in Binding Sites

Pinpointing the specific amino acid residues within a receptor's binding site that are crucial for ligand interaction is a cornerstone of structure-based drug design. Both computational and experimental methods contribute to this endeavor. Molecular docking simulations can predict which residues are in close proximity to the ligand and form key interactions such as hydrogen bonds or hydrophobic contacts. nih.govresearchgate.net For example, in the study of nicotinic acetylcholine (B1216132) receptors, specific leucine (B10760876) and valine residues within the transmembrane domains have been identified as part of the binding site for certain ligands. ttuhsc.edunih.gov Experimental techniques like site-directed mutagenesis can then be used to confirm the importance of these predicted residues. By altering a specific amino acid and observing the effect on ligand binding, researchers can validate the computational models and solidify their understanding of the binding pocket.

Ligand Selectivity and Specificity Profiling

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. The selectivity and specificity of this compound derivatives are assessed by testing their binding affinity against a panel of related and unrelated biological targets. This profiling helps to determine the compound's therapeutic window and potential for side effects. For instance, derivatives can be screened against different receptor subtypes or various enzymes to establish their selectivity profile.

Enzymatic Modulation and Inhibition Mechanisms

Many derivatives of isonicotinic acid exert their biological effects by modulating the activity of specific enzymes. Understanding the mechanisms of this modulation, particularly inhibition, is key to their therapeutic application.

Investigation of Enzyme Inhibition Profiles

The inhibitory activity of this compound derivatives is evaluated against a range of enzymes implicated in various diseases. This includes enzymes from different classes, highlighting the broad therapeutic potential of this chemical scaffold.

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme responsible for the breakdown of endocannabinoids, which are involved in pain, inflammation, and mood regulation. nih.govnih.gov Inhibition of FAAH leads to an increase in the levels of these signaling lipids, producing analgesic and anti-inflammatory effects. mdpi.com Various compounds are being investigated as FAAH inhibitors, and derivatives of this compound could potentially fall into this class of therapeutic agents. nih.gov

Enoyl-ACP Reductase (FabI): This enzyme is a key component of the bacterial fatty acid synthesis pathway and is a well-established target for antibacterial drugs. nih.govwikipedia.org The inhibition of FabI disrupts the production of essential fatty acids, leading to bacterial growth arrest. nih.gov Isonicotinic acid derivatives, such as isoniazid (B1672263), are known to target this pathway, and novel derivatives are continuously being explored for their potential to overcome drug resistance. nih.gov

Aspartate Decarboxylase (PanD): PanD is an enzyme involved in the biosynthesis of coenzyme A in mycobacteria. nih.gov Inhibition of PanD has been identified as a mechanism of action for some antitubercular drugs. nih.gov Pyrazinoic acid, a structural analog of nicotinic acid, has been shown to bind to and inhibit PanD. nih.gov This suggests that derivatives of isonicotinic acid could also target this enzyme.

Beta-lactamases: These enzymes are a major cause of bacterial resistance to beta-lactam antibiotics. nih.gov Inhibitors of beta-lactamases are co-administered with beta-lactam antibiotics to restore their efficacy. nih.gov The development of new beta-lactamase inhibitors is an active area of research, and the diazabicyclooctane scaffold, for example, has been a successful starting point for the design of such inhibitors. nih.gov

The following table summarizes the enzymes that are potential targets for this compound derivatives and their biological roles.

| Enzyme | Biological Role | Therapeutic Area |

| Fatty Acid Amide Hydrolase (FAAH) | Degrades endocannabinoids | Pain, Inflammation, CNS Disorders |

| Enoyl-ACP Reductase (FabI) | Bacterial fatty acid synthesis | Infectious Diseases (Antibacterial) |

| Aspartate Decarboxylase (PanD) | Mycobacterial coenzyme A biosynthesis | Infectious Diseases (Antitubercular) |

| Beta-lactamases | Inactivate beta-lactam antibiotics | Infectious Diseases (Antibiotic Resistance) |

Allosteric Modulation of Biological Receptors and Enzymes

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. This can result in either potentiation (positive allosteric modulation, PAM) or inhibition (negative allosteric modulation, NAM) of the response to the endogenous ligand.

While various derivatives of isonicotinic acid have been explored as allosteric modulators of different targets, there is no specific, publicly accessible research demonstrating that this compound or its derivatives act as allosteric modulators of biological receptors or enzymes. The general potential for such a mechanism exists given the structural features of the isonicotinic acid scaffold, which can be chemically modified to interact with allosteric binding pockets.

Downstream Cellular and Molecular Pathway Perturbations

The interaction of a ligand with its molecular target can trigger a cascade of events within the cell, leading to broad physiological responses. Understanding these downstream effects is critical for elucidating the full pharmacological profile of a compound.

Impact on Intracellular Signaling Cascades

The binding of a molecule to a receptor, such as a G-protein coupled receptor (GPCR) or an ion channel, can initiate a variety of intracellular signaling cascades. These can include, but are not limited to, changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), or the activation of protein kinase pathways such as the MAPK/ERK and PI3K/Akt pathways.

Currently, there is a lack of specific studies detailing the impact of this compound derivatives on these or other intracellular signaling cascades.

Induction of Targeted Protein Degradation (as applicable for related mechanisms)

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins. This is often achieved using bifunctional molecules called proteolysis-targeting chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase.

There is no evidence in the available literature to suggest that this compound or its derivatives have been investigated or function as inducers of targeted protein degradation. This mechanism requires specific molecular features that are not inherently present in the parent compound and would necessitate significant synthetic modification to be realized.

Modulation of Ion Channel Activity (e.g., TRPM8)

The transient receptor potential melastatin 8 (TRPM8) channel is a well-known sensor of cold temperatures and cooling agents like menthol. It is a non-selective cation channel, and its modulation has been explored for therapeutic applications in pain and other sensory disorders.

While a wide variety of chemical structures have been identified as modulators of TRPM8 activity, there are no specific reports identifying this compound or its derivatives as TRPM8 modulators. The exploration of isonicotinic acid derivatives as potential ion channel modulators is an area of active research, but specific data for the compound is not available.

Preclinical in Vitro Pharmacological Efficacy Studies of 2 Isobutylamino Isonicotinic Acid Derivatives

Antimycobacterial Efficacy Assessments (e.g., against Mycobacterium tuberculosis)

Derivatives of isonicotinic acid have historically been pivotal in the fight against tuberculosis, with isoniazid (B1672263) being a primary example. researchgate.netnih.gov Research into new derivatives continues to be a promising avenue for combating drug-resistant strains of Mycobacterium tuberculosis.

A series of N-(2)-acyl isonicotinic acid hydrazides were synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov One of the notable compounds, isonicotinic acid N'-tetradecanoyl-hydrazide, demonstrated superior activity compared to the reference drug isoniazid. nih.gov This suggests that modifying the hydrazide moiety of isonicotinic acid can lead to enhanced antimycobacterial potency.

Furthermore, a range of isonicotinic acid hydrazide derivatives were tested against M. tuberculosis, showing varied levels of efficacy. researchgate.net The quantitative structure-activity relationship (QSAR) studies on these derivatives have helped in understanding the structural requirements for their antimycobacterial action. researchgate.net

Another study focused on (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives and their activity against isoniazid-resistant strains of M. tuberculosis. nih.gov The results indicated that some of these derivatives could overcome isoniazid resistance, suggesting a mechanism of action that may differ from or bypass the resistance mechanisms affecting isoniazid. nih.gov Specifically, the introduction of a hydrazone moiety can lead to compounds that inhibit mycobacterial growth irrespective of mutations in the katG gene, which is often associated with isoniazid resistance. nih.gov

Table 1: Antimycobacterial Activity of Isonicotinic Acid Derivatives

| Compound | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Isonicotinic acid N'-tetradecanoyl-hydrazide | Mycobacterium tuberculosis | More active than isoniazid | nih.gov |

| (E)-N'-(4-nitrobenzylidene) isonicotinohydrazide | M. tuberculosis RG500 | 1.92 µM | nih.gov |

| (E)-N'-(3,4,5-trimethoxybenzylidene) isonicotinohydrazide | M. tuberculosis RG500 | 0.98 µM | nih.gov |

| (E)-N'-(4-chlorobenzylidene) isonicotinohydrazide | M. tuberculosis RG500 | 1.96 µM | nih.gov |

| (E)-N'-(4-(dimethylamino)benzylidene) isonicotinohydrazide | M. tuberculosis RG500 | 1.96 µM | nih.gov |

Anti-Ulcer Activity against Relevant Pathogens (e.g., Helicobacter pylori)

The eradication of Helicobacter pylori is a key strategy in the management of peptic ulcers and other gastric disorders. While there is a constant search for new therapeutic agents, direct in vitro studies on the anti-H. pylori activity of 2-(isobutylamino)isonicotinic acid derivatives are not extensively documented in the available literature. However, the broader class of isonicotinic acid derivatives has been investigated for various antimicrobial properties, suggesting a potential avenue for future research in this area.

Studies on other compounds have shown that certain anti-ulcer agents can possess direct antibacterial effects against H. pylori and may act synergistically with conventional antibiotics. nih.gov For instance, sofalcone (B1681905) has been shown to have a direct antibacterial effect and inhibit the adhesion of H. pylori. nih.gov The quest for novel anti-H. pylori agents has also led to the investigation of natural products and their derivatives. nih.govfrontiersin.org These studies highlight the importance of identifying new chemical scaffolds for the development of anti-ulcer treatments.

Given the established antimicrobial profile of isonicotinic acid derivatives against other pathogens, it would be a logical next step to evaluate their efficacy against H. pylori. Such research could potentially unveil a new class of compounds for the treatment of H. pylori-related gastrointestinal diseases.

Antineoplastic Activity in Cellular Models

The search for novel anticancer agents has led to the exploration of various chemical scaffolds, including derivatives of isonicotinic acid. While direct studies on this compound are limited, related amide and hydrazide derivatives have shown promising in vitro antineoplastic activity.

For example, a study on azulene (B44059) amide derivatives demonstrated that some of these compounds exhibit significant cytotoxicity against human oral squamous cell carcinoma (OSCC) cell lines, with one derivative, N-propylguaiazulenecarboxamide, showing high tumor-specificity and inducing apoptosis. nih.gov This suggests that the amide functionality can be a key contributor to the anticancer properties of these molecules.

In another study, semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, which can be synthesized from hydrazides like isonicotinic acid hydrazide, were evaluated for their anticancer activity against neuroblastoma and malignant glioma cell lines. acs.org Nitro-substituted semicarbazides showed notable cytotoxic effects. acs.org These findings indicate that derivatives incorporating the isonicotinic acid backbone could be promising candidates for further development as anticancer drugs.

Table 2: Antineoplastic Activity of Amide and Hydrazide Derivatives

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Azulene amide derivatives | OSCC | Cytotoxic, apoptosis-inducing | nih.gov |

| Nitro-substituted semicarbazides | U87 (malignant glioma) | IC50 values of 12.6 and 13.7 µg/mL | acs.org |

| Thiosemicarbazides | U87 (malignant glioma) | IC50 values of 13.0 and 14.6 µg/mL | acs.org |

Broad-Spectrum Antimicrobial and Antifungal Evaluations

Beyond their antimycobacterial properties, isonicotinic acid derivatives have been assessed for broader antimicrobial and antifungal activities. A series of N(2)-acyl isonicotinic acid hydrazides were synthesized and tested against a panel of bacteria and fungi. nih.gov The results showed that compounds with specific substitutions, such as dichloro, hydroxyl, and tri-iodo groups, were among the most active. nih.gov

Another study focused on new hydrazide-hydrazones of isonicotinic acid and their in vitro activity against Gram-positive and Gram-negative bacteria, as well as Candida species. scilit.com Some of these derivatives were found to be potent antibacterial agents, in some cases more so than commonly used chemotherapeutics. scilit.com

Furthermore, N-phenylbenzamides, which share the amide linkage present in this compound, have been shown to possess both antibacterial and antifungal properties. nih.govmdpi.com These compounds were effective against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govmdpi.com

Table 3: Broad-Spectrum Antimicrobial and Antifungal Activity of Isonicotinic Acid Derivatives

| Compound Class | Test Organism | Activity | Reference |

|---|---|---|---|

| N(2)-acyl isonicotinic acid hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | nih.gov |

| Hydrazide-hydrazones of isonicotinic acid | Gram-positive bacteria, Gram-negative bacteria, Candida spp. | Significant antibacterial activity | scilit.com |

| N-phenylbenzamides | S. aureus, E. coli, C. albicans | Active | nih.govmdpi.com |

Antiviral Efficacy against DNA and RNA Viruses

The search for new antiviral agents has also included derivatives of isonicotinic acid. A notable example is enisamium (B1194652) iodide, a low molecular weight derivative of isonicotinic acid, which has been evaluated for its efficacy against the influenza virus, an RNA virus. nih.gov In in vitro studies using primary differentiated normal human bronchial epithelial (NHBE) cells, enisamium iodide was found to markedly inhibit influenza virus replication and reduce viral M-gene expression. nih.gov

However, not all isonicotinic acid derivatives have shown broad antiviral activity. In one study, a series of N(2)-acyl isonicotinic acid hydrazides were tested against a panel of DNA and RNA viruses, but none of the compounds exhibited significant activity. nih.gov This highlights the specificity of the structure-activity relationship in the development of antiviral agents.